Cas no 1042811-55-1 (2-(quinolin-2-yl)methanesulfonylpropanoic acid)
2-(quinolin-2-yl)methanesulfonylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 2-[(2-quinolinylmethyl)sulfonyl]-
- 2-(quinolin-2-yl)methanesulfonylpropanoic acid
-
- Inchi: 1S/C13H13NO4S/c1-9(13(15)16)19(17,18)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16)
- InChI Key: OWRYWANCVSOSJK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(S(CC1C=CC2C(N=1)=CC=CC=2)(=O)=O)C
2-(quinolin-2-yl)methanesulfonylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-155564-0.05g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 0.05g |
$155.0 | 2023-06-05 | |
| Enamine | EN300-155564-0.1g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 0.1g |
$232.0 | 2023-06-05 | |
| Enamine | EN300-155564-0.25g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 0.25g |
$331.0 | 2023-06-05 | |
| Enamine | EN300-155564-0.5g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 0.5g |
$524.0 | 2023-06-05 | |
| Enamine | EN300-155564-1.0g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 1g |
$671.0 | 2023-06-05 | |
| Enamine | EN300-155564-2.5g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 2.5g |
$1315.0 | 2023-06-05 | |
| Enamine | EN300-155564-5.0g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 5g |
$1945.0 | 2023-06-05 | |
| Enamine | EN300-155564-10.0g |
2-[(quinolin-2-yl)methanesulfonyl]propanoic acid |
1042811-55-1 | 95% | 10g |
$2884.0 | 2023-06-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988205-1g |
2-(Quinolin-2-ylmethanesulfonyl)propanoic acid |
1042811-55-1 | 95% | 1g |
¥3325.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988205-5g |
2-(Quinolin-2-ylmethanesulfonyl)propanoic acid |
1042811-55-1 | 95% | 5g |
¥9639.0 | 2023-03-01 |
2-(quinolin-2-yl)methanesulfonylpropanoic acid Suppliers
2-(quinolin-2-yl)methanesulfonylpropanoic acid Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-(quinolin-2-yl)methanesulfonylpropanoic acid
Introduction to 2-(quinolin-2-yl)methanesulfonylpropanoic acid (CAS No. 1042811-55-1)
2-(quinolin-2-yl)methanesulfonylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1042811-55-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a quinoline moiety linked to a methanesulfonylpropanoic acid backbone. The structural features of this compound make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The incorporation of a methanesulfonylpropanoic acid group into the quinoline core introduces additional functional properties that may enhance the pharmacological profile of the molecule. This combination of structural elements suggests potential utility in developing novel therapeutic agents targeting various diseases.
In recent years, there has been growing interest in exploring derivatives of quinoline-based compounds for their potential therapeutic benefits. The methanesulfonyl group, in particular, is known to enhance the solubility and bioavailability of molecules, making them more suitable for oral administration. This property is particularly valuable in pharmaceutical development, where drug delivery efficiency is a critical factor.
2-(quinolin-2-yl)methanesulfonylpropanoic acid has been studied in the context of its potential role as an intermediate in the synthesis of more complex pharmacophores. Researchers have been investigating its reactivity and compatibility with various functional groups, aiming to develop new drug candidates with improved efficacy and reduced side effects. The compound's ability to undergo further chemical modifications makes it a versatile building block in medicinal chemistry.
One of the most exciting areas of research involving 2-(quinolin-2-yl)methanesulfonylpropanoic acid is its application in oncology. Quinoline derivatives have shown promise in targeting cancer cells by inhibiting key enzymes and pathways involved in tumor growth and progression. The methanesulfonyl group may enhance the binding affinity of the compound to its target proteins, potentially leading to more effective anti-cancer therapies.
Furthermore, studies have explored the antimicrobial properties of this compound. Quinoline-based molecules are known for their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The structural modifications introduced by the methanesulfonylpropanoic acid group may enhance these effects, making 2-(quinolin-2-yl)methanesulfonylpropanoic acid a promising candidate for developing new antibiotics or antifungal agents.
The synthesis of 2-(quinolin-2-yl)methanesulfonylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired quinoline core. These methods are critical in achieving the complex structure of the compound while maintaining its biological activity.
In addition to its pharmaceutical applications, 2-(quinolin-2-yl)methanesulfonylpropanoic acid has potential uses in materials science and chemical research. Its unique structural features make it a valuable tool for studying molecular interactions and developing new synthetic methodologies. Researchers are exploring its role as a ligand in catalytic systems and as a precursor for more complex organic materials.
The safety and environmental impact of 2-(quinolin-2-yl)methanesulfonylpropanoic acid have also been carefully evaluated. As with all chemical compounds, thorough toxicological studies are essential to assess its potential risks and ensure safe handling. These studies include evaluations of acute toxicity, chronic exposure effects, and environmental persistence. Responsible chemical management practices are crucial to minimize any adverse impacts associated with this compound.
The future prospects for 2-(quinolin-2-yl)methanesulfonylpropanoic acid are promising, with ongoing research aimed at expanding its applications and improving its performance. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to new breakthroughs in drug discovery and therapeutic development.
1042811-55-1 (2-(quinolin-2-yl)methanesulfonylpropanoic acid) Related Products
- 1170033-71-2(2-(Pyridin-2-ylmethanesulfonyl)acetic acid hydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)